molecular formula C17H15NOSe B15212089 Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-32-1

Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B15212089
CAS No.: 833462-32-1
M. Wt: 328.3 g/mol
InChI Key: OOVUFWDZTJOLCW-UHFFFAOYSA-N
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Description

Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- is a heterocyclic compound featuring a five-membered isoxazole ring substituted at positions 3 and 4. The 3-position is occupied by a 4-methylphenyl group, while the 5-position contains a (phenylseleno)methyl substituent. This compound belongs to a broader class of isoxazole derivatives, which are characterized by their 1,2-oxazole heterocyclic core and diverse pharmacological and material science applications.

Properties

CAS No.

833462-32-1

Molecular Formula

C17H15NOSe

Molecular Weight

328.3 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C17H15NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-11H,12H2,1H3

InChI Key

OOVUFWDZTJOLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler isoxazole derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole involves its interaction with molecular targets, such as enzymes or receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of target molecules. The isoxazole ring may also interact with biological pathways, modulating their function.

Comparison with Similar Compounds

4-Methylphenyl Group

The 4-methylphenyl group at position 3 is a common aryl substituent in isoxazoles. For example, 4-(chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole () shares a similar aryl group but with a fluorophenyl substituent and a chloromethyl group at position 3.

4-Methoxyphenyl Group

In 3-(4-methoxyphenyl)-5-phenylisoxazole (), the methoxy group at the para position enhances electron density on the aryl ring, which may influence intermolecular interactions such as hydrogen bonding or π-stacking. This contrasts with the methyl group in the target compound, which primarily contributes steric bulk .

Substituent Variations at Position 5

(Phenylsulfonyl)methyl vs. (Phenylseleno)methyl

The compound 3-phenyl-5-[(phenylsulfonyl)methyl]isoxazole () replaces the phenylseleno group with a sulfonyl moiety. Sulfonyl groups are strongly electron-withdrawing and polar, likely increasing solubility in polar solvents compared to the less electronegative seleno group in the target compound. The seleno group’s larger atomic radius may also affect molecular packing in solid-state structures .

Halogenated and Alkyl Substituents

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole () features a chloromethyl group at position 4 and a methyl group at position 5. Halogen atoms like chlorine can participate in halogen bonding, influencing crystal packing, while methyl groups contribute to hydrophobicity .

Structural Conformations and Crystallography

The dihedral angle between the isoxazole ring and aryl substituents is a critical structural parameter. For example, in methyl 3-phenylisoxazole-5-carboxylate, the dihedral angle between the phenyl and isoxazole rings is 7.37°, whereas in isopropyl 3-phenylisoxazole-5-carboxylate, it increases to 19.79° due to steric effects from the isopropyl group . The target compound’s 4-methylphenyl and phenylseleno groups may similarly influence planarity and intermolecular interactions.

Comparative Data Table

Compound Name Position 3 Substituent Position 5 Substituent Key Structural Features Reference
3-(4-Methylphenyl)-5-[(phenylseleno)methyl]isoxazole 4-Methylphenyl (Phenylseleno)methyl Selenium atom introduces polarizability Target
3-(4-Methoxyphenyl)-5-phenylisoxazole 4-Methoxyphenyl Phenyl Methoxy group enhances electron density
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 4-Fluorophenyl Chloromethyl Halogen substituents enable halogen bonding
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole Phenyl (Phenylsulfonyl)methyl Sulfonyl group increases polarity
Methyl 3-phenylisoxazole-5-carboxylate Phenyl Methyl carboxylate Planar conformation (7.37° dihedral angle)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves regioselective strategies, such as MOM-protection followed by directed ortho-metalation, achieving >90% regioselectivity . Microwave-assisted techniques are also employed to enhance reaction kinetics and yield, with solvent selection (e.g., polar aprotic solvents) and catalyst optimization (e.g., palladium complexes) critical for efficiency . For example, multi-step protocols may include:

Formation of the isoxazole core via cyclization of nitrile oxides with alkynes.

Introduction of the phenylseleno group via nucleophilic substitution or coupling reactions.
Reaction progress is monitored using TLC and HPLC, with purification via column chromatography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For instance, the phenylseleno methyl group exhibits distinct shifts in the 1^1H NMR spectrum (~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles, critical for understanding reactivity. For example, the dihedral angle between the isoxazole and 4-methylphenyl groups influences π-π stacking in biological interactions .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screening often focuses on:

  • Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–64 µg/mL) .
  • Anti-inflammatory Effects : Assessed through COX-2 inhibition assays (IC50_{50} values reported in µM ranges) and TNF-α suppression in macrophage models .
  • Cytotoxicity : Evaluated against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC50_{50} values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the electron-withdrawing seleno group enhances electrophilicity at the isoxazole ring .
  • Molecular Docking : Simulates binding to targets like EPAC2 or glutathione reductase (GR). Docking scores (e.g., AutoDock Vina) correlate with experimental IC50_{50} values, identifying hydrophobic pockets occupied by the 4-methylphenyl group .
  • Molecular Dynamics (MD) : Trajectories (e.g., 100 ns simulations in GROMACS) assess binding stability, with RMSD <2 Å indicating robust target engagement .

Q. How do structural modifications influence enzyme inhibitory activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO2_2) on the phenyl ring enhance GR inhibition (e.g., 3-(4-chlorophenyl) isoxazole: IC50_{50} = 13.3 µM vs. unsubstituted: IC50_{50} >100 µM) .
  • Bioisosteric Replacement : Replacing the isoxazole with a phenyl ring maintains EPAC2 inhibition but alters selectivity (e.g., compound 6: IC50_{50} = 13.3 µM vs. parent: IC50_{50} = 5.2 µM) .
  • Table 1 : Inhibition Mechanisms of Derivatives
CompoundTarget EnzymeInhibition TypeIC50_{50} (µM)
3-(4-chlorophenyl) isoxazoleGRUncompetitive8.4
Isoxazole (unsubstituted)GRNon-competitive>100
3-(4-bromophenyl) isoxazoleGSTCompetitive15.2

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. For example:

  • Enzyme Source : Human erythrocyte GR vs. recombinant GR may yield differing IC50_{50} values due to post-translational modifications .
  • Assay Conditions : pH (7.4 vs. 6.8) and ionic strength alter inhibition kinetics. Uncompetitive inhibition observed in GR assays at pH 7.4 may shift to non-competitive at pH 6.8 .
  • Statistical Validation : Replicate experiments (n ≥ 3) and meta-analysis of published data (e.g., RevMan software) identify outliers and confirm trends .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations (e.g., DMF vs. THF, Pd(OAc)2_2 vs. CuI) .
  • Biological Assays : Include positive controls (e.g., diclofenac for anti-inflammatory assays) and normalize data to cell viability (e.g., ATP-based assays) .
  • Data Reproducibility : Share raw spectra (NMR, MS) in supplementary materials and deposit crystallographic data in the Cambridge Structural Database .

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